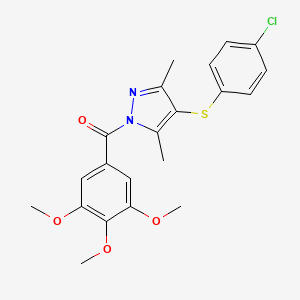

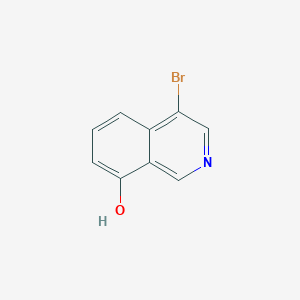

![molecular formula C15H16ClN3OS B2739968 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 897471-74-8](/img/structure/B2739968.png)

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis involved refluxing a mixture of the starting material, KOH, and carbon disulfide in ethanol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of the starting material with KOH and carbon disulfide under reflux conditions .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of new pyridine derivatives, including a focus on benzothiazole-amino-pyridine-carboxylic acids and their amide derivatives. These compounds showed variable and modest antimicrobial activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antituberculosis and Anticancer Applications

Research by Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives of "(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone" for anticancer and antituberculosis studies. Some compounds exhibited significant antituberculosis and anticancer activities, highlighting the therapeutic potential of these derivatives (Mallikarjuna, Padmashali, & Sandeep, 2014).

Chemical Synthesis and Biological Activity

Another study focused on the synthesis of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds were screened for in vitro antibacterial activity, demonstrating moderate to good efficacy. This research contributes to the ongoing search for new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antiviral Activity

Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, and Zhang (2010) synthesized new thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid. Some compounds showed anti-tobacco mosaic virus activity, indicating the potential for developing antiviral agents (Chen et al., 2010).

Future Directions

The future directions for research on this compound could involve further pharmacological evaluation of its potential anti-inflammatory and analgesic activities, as well as its ulcerogenic and lipid peroxidation activities . Further development of the compound could also be guided by molecular docking studies .

Mechanism of Action

Target of Action

Structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . These compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been found to act as dopamine and serotonin antagonists , implying that they may bind to dopamine and serotonin receptors, inhibiting their activity.

Biochemical Pathways

Related compounds have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase (COX) pathway .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Related compounds have been found to exhibit antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .

properties

IUPAC Name |

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c16-11-3-4-12-13(9-11)21-15(17-12)19-7-5-18(6-8-19)14(20)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTRNULREPARDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

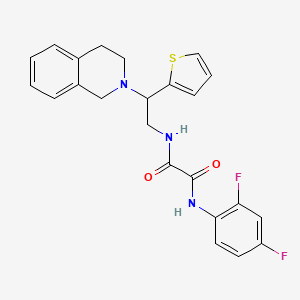

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B2739886.png)

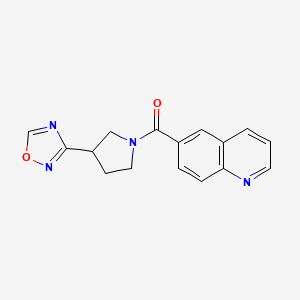

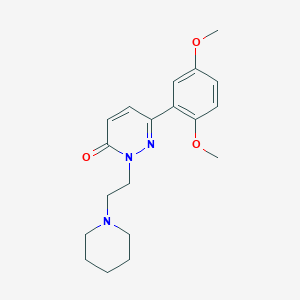

![2-[[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2739887.png)

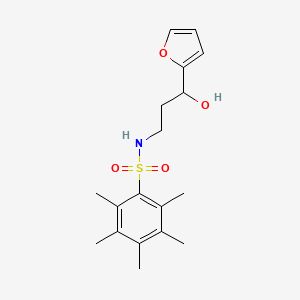

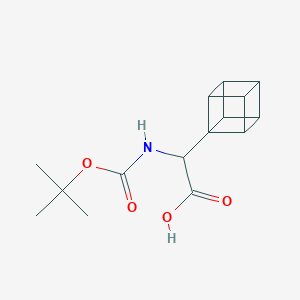

![N-methyl-N-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2739891.png)

![4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid](/img/structure/B2739893.png)

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/no-structure.png)

![(Z)-1-benzyl-3-(((2,4-dichlorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739904.png)

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739908.png)